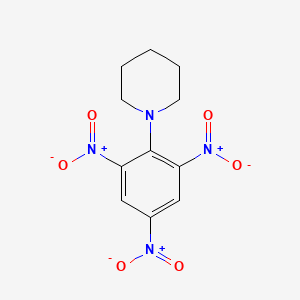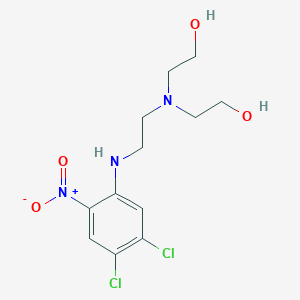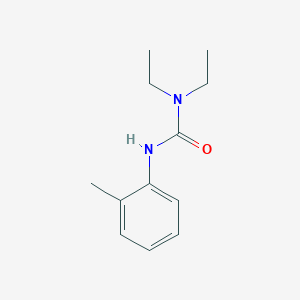
4,4'-Methylenebis(N-(4-(diethylamino)benzylidene)aniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) is a complex organic compound with the molecular formula C35H40N4 and a molecular weight of 516.736 g/mol . This compound is known for its unique structure, which includes two diethylamino groups attached to benzylidene aniline moieties, connected by a methylene bridge. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) typically involves the condensation reaction between 4-diethylaminobenzaldehyde and 4,4’-methylenedianiline . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) are not well-documented, the general approach involves large-scale condensation reactions similar to those used in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the manufacture of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) involves its interaction with various molecular targets and pathways. The compound’s diethylamino groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to alterations in their structure and function. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenebis(N-(4-(diethylamino)benzylidene)aniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(N-(4-(dimethylamino)benzylidene)aniline): Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Methylenebis(N-(3,4-(methylenedioxy)benzylidene)aniline): Contains methylenedioxy groups, leading to different chemical and biological properties.
4,4’-Methylenebis(N-(2-chloro-4-(dimethylamino)benzylidene)aniline): Substituted with chlorine, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C35H40N4 |
|---|---|
Molekulargewicht |
516.7 g/mol |
IUPAC-Name |
4-[[4-[[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]methyl]phenyl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C35H40N4/c1-5-38(6-2)34-21-13-30(14-22-34)26-36-32-17-9-28(10-18-32)25-29-11-19-33(20-12-29)37-27-31-15-23-35(24-16-31)39(7-3)8-4/h9-24,26-27H,5-8,25H2,1-4H3 |
InChI-Schlüssel |
DICZFIXAAVZNIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)

![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)



![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)



